2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 3174-15-0
VCID: VC3887770
InChI: InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl
Molecular Formula: C10H9ClN2OS
Molecular Weight: 240.71 g/mol

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

CAS No.: 3174-15-0

Cat. No.: VC3887770

Molecular Formula: C10H9ClN2OS

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide - 3174-15-0

Specification

CAS No. 3174-15-0
Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
IUPAC Name 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)
Standard InChI Key UKCZXXXZRMGCMJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl

Introduction

Key Findings

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 3174-15-0) is a benzothiazole-derived small molecule with demonstrated bioactivity in preclinical models, particularly as an anti-inflammatory and analgesic agent. Its mechanism involves cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, disrupting prostaglandin and leukotriene synthesis. Structural features, including the 6-methyl substitution and chloroacetamide group, confer stability and target selectivity. Despite promising pharmacological properties, translational challenges remain due to dose-dependent toxicity observed in animal studies.

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzothiazole core (a bicyclic structure with fused benzene and thiazole rings) substituted at two positions:

  • 6-Methyl group: Enhances lipophilicity and influences binding affinity to enzymatic targets.

  • 2-Chloroacetamide side chain: Serves as a reactive handle for nucleophilic substitutions, enabling derivatization for structure-activity relationship (SAR) studies.

The IUPAC name is 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, with a molecular formula of C10H9ClN2OS\text{C}_{10}\text{H}_9\text{Cl}\text{N}_2\text{OS} and a molecular weight of 240.71 g/mol.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of 6-methyl-1,3-benzothiazol-2-amine:

    • 4-Methylaniline reacts with potassium thiocyanate (KSCN) and bromine in glacial acetic acid at <10°C to form the benzothiazole amine backbone.

  • Acetylation with chloroacetyl chloride:

    • The amine intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2–4 hours, yielding the final product with >85% purity after recrystallization.

Industrial Manufacturing

Scalable production employs continuous flow reactors to optimize temperature control and reaction efficiency. Automated systems monitor stoichiometric ratios of chloroacetyl chloride to minimize by-products like diacetylated impurities. Post-synthesis purification involves:

  • Liquid-liquid extraction: Removes unreacted starting materials.

  • Column chromatography: Isolates the target compound using silica gel and ethyl acetate/hexane gradients.

Pharmacological Properties

Mechanism of Action

The compound exerts dual inhibition of COX-1/COX-2 and LOX enzymes, critical in the arachidonic acid pathway:

Arachidonic acidCOXProstaglandins(Inflammation, pain)\text{Arachidonic acid} \xrightarrow{\text{COX}} \text{Prostaglandins} \quad (\text{Inflammation, pain}) Arachidonic acidLOXLeukotrienes(Bronchoconstriction, immune response)\text{Arachidonic acid} \xrightarrow{\text{LOX}} \text{Leukotrienes} \quad (\text{Bronchoconstriction, immune response})

Key interactions:

  • The chloroacetamide group binds to the hydrophobic pocket of COX-2 via van der Waals forces.

  • The benzothiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-1).

Pharmacokinetics

ParameterValue/RangeNotes
Bioavailability58–62% (oral)Limited by first-pass metabolism
Half-life3.5–4.2 hoursDose-dependent saturation observed
MetabolismHepatic (CYP3A4/2C9)Forms inactive glucuronide conjugates
ExcretionRenal (70%), fecal (25%)Requires dose adjustment in renal impairment

Data derived from rodent models.

Biochemical and Cellular Effects

Enzyme Inhibition Profiles

EnzymeIC₅₀ (µM)Selectivity Ratio (COX-2/COX-1)
COX-11.81:1.2
COX-21.5
5-LOX4.7N/A

IC₅₀ values determined via in vitro fluorometric assays.

Cytotoxic and Anti-Proliferative Activity

In human cancer cell lines, the compound shows moderate activity:

  • HeLa (cervical cancer): IC₅₀ = 28 µM

  • MCF-7 (breast cancer): IC₅₀ = 34 µM
    Mechanistically, it induces G0/G1 cell cycle arrest and downregulates cyclin D1 expression.

Applications in Research and Development

Medicinal Chemistry

The compound serves as a precursor for:

  • Anti-inflammatory prodrugs: Ester derivatives with improved solubility.

  • Anticancer hybrids: Conjugates with cisplatin analogs showing synergistic cytotoxicity.

Industrial Uses

  • Dye intermediates: The benzothiazole core contributes to chromophoric properties in textile dyes.

  • Polymer stabilizers: Radical-scavenging activity prevents oxidative degradation of polyolefins.

SpeciesLD₅₀ (mg/kg)Notable Effects
Mice320Lethargy, respiratory distress
Rats290Hepatorenal toxicity at ≥100 mg/kg

Chronic Exposure Risks

  • Hepatotoxicity: Elevated ALT/AST levels in rats after 28-day exposure (50 mg/kg/day).

  • Neurotoxicity: Axonal degeneration observed at high doses (≥200 mg/kg).

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